

Preclinical Profile of Uprosertib: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uprosertib (GSK2141795) is an orally bioavailable, selective, and ATP-competitive pan-Akt inhibitor that has demonstrated significant preclinical activity across a range of cancer models. By targeting the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), **Uprosertib** effectively disrupts the PI3K/Akt/mTOR signaling pathway, a critical axis for tumor cell proliferation, survival, and resistance to therapy.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data on **Uprosertib**, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted cancer therapies.

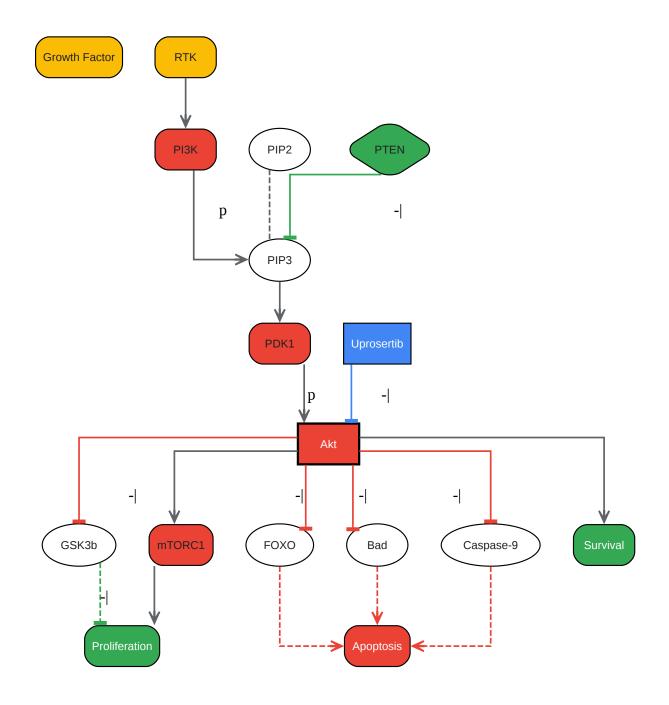
Mechanism of Action

Uprosertib exerts its anti-cancer effects by directly binding to the ATP-binding pocket of Akt kinases, thereby preventing their phosphorylation and activation.[4] This inhibition blocks the downstream signaling cascade, leading to the induction of apoptosis and cell cycle arrest in tumor cells.[2][3] The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[5][6] **Uprosertib**'s ability to potently inhibit all three Akt isoforms positions it as a promising agent for cancers dependent on this signaling pathway for their growth and survival.



Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs fundamental cellular processes. **Uprosertib**'s primary point of intervention is at the level of Akt.





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Caption: **Uprosertib** inhibits Akt, blocking downstream signaling to promote apoptosis and inhibit proliferation.

In Vitro Efficacy

Uprosertib has demonstrated potent inhibitory activity against all three Akt isoforms and has shown significant anti-proliferative effects in a variety of cancer cell lines.

Kinase Inhibition

The half-maximal inhibitory concentrations (IC50) of **Uprosertib** against the purified Akt isoforms are summarized in the table below.

Kinase	IC50 (nM)	
Akt1	180	
Akt2	328	
Akt3	38	
Data sourced from MedchemExpress.[1]		

Anti-proliferative Activity

Uprosertib has been shown to inhibit the growth of a wide range of cancer cell lines. The IC50 values for a selection of cell lines are presented below. It is important to note that IC50 values can vary depending on the assay conditions and the specific cell line.[7]



Cell Line	Cancer Type	IC50 (μM)	
OVCAR8	Ovarian Cancer ~0.24		
JVM2	B-cell chronic lymphocytic leukemia	~0.293	
DMS114-P	Small Cell Lung Cancer	Not explicitly stated, but effective at 0.2 μΜ	
PC9	Non-Small Cell Lung Cancer	Effective at 2.5 μM	
Data compiled from publicly available sources.			

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of **Uprosertib** as a single agent and in combination with other targeted therapies.

Monotherapy Studies

Uprosertib has shown significant tumor growth inhibition in various xenograft models.

Tumor Model	Cancer Type	Dose (mg/kg, p.o.)	Tumor Growth Inhibition (%)
BT474	Breast Cancer	100	61
SKOV3	Ovarian Cancer	30	61
Data sourced from available preclinical studies.			

Combination Studies

Preclinical studies have suggested a synergistic or additive anti-tumor effect when **Uprosertib** is combined with other signaling pathway inhibitors.



- With MEK Inhibitors (e.g., Trametinib): Preclinical data indicate that the combination of
 Uprosertib and a MEK inhibitor can lead to enhanced anti-tumor effects in various cancer
 cell lines, including colon, pancreatic, and lung cancer, independent of RAS/RAF and
 PI3K/PTEN genotypes.[4] This combination has also been shown to enhance tumor growth
 inhibition in pancreatic tumor xenografts compared to either single agent.[4]
- With mTOR Inhibitors (e.g., Everolimus): A synergistic effect has been observed between
 Uprosertib and the mTOR inhibitor everolimus in patient-derived primary colorectal cancer cell cultures.[8]

Preclinical Pharmacokinetics

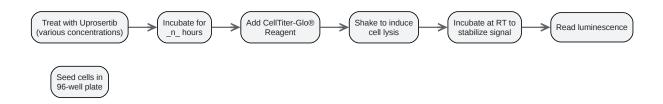
While comprehensive preclinical pharmacokinetic data for **Uprosertib** is not readily available in a consolidated format, preliminary data from a Phase I clinical trial in combination with trametinib suggests that **uprosertib** is rapidly absorbed with a median maximum observed concentration (Cmax) occurring 3 hours following multiple doses and has a mean effective half-life of approximately 3 days. Further dedicated preclinical pharmacokinetic studies in animal models such as mice and rats are necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical evaluation of **Uprosertib**. It is important to note that specific parameters may vary between individual studies.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[9][10]





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Caption: Workflow for assessing cell viability with the CellTiter-Glo® assay.

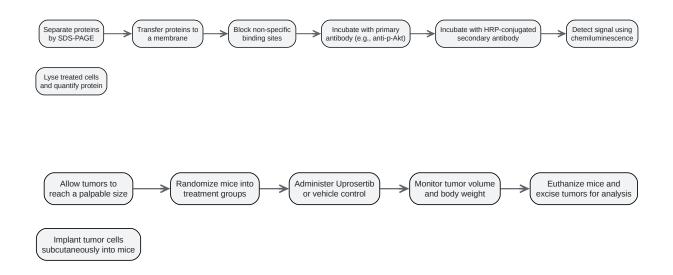
Protocol Details:

- Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of Uprosertib or vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
- Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis, followed by a short incubation at room temperature to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Western Blotting for Phospho-Akt

Western blotting is used to detect the levels of specific proteins, in this case, the phosphorylated (activated) form of Akt, to confirm the inhibitory effect of **Uprosertib**.





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